molecular formula C20H21FN2O2 B3236704 THK-5105 CAS No. 1374107-46-6

THK-5105

Cat. No.: B3236704
CAS No.: 1374107-46-6
M. Wt: 340.4 g/mol
InChI Key: YECXMTCPEPHEAA-UHFFFAOYSA-N
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Description

THK-5105 is a compound developed for the selective detection of tau pathology in Alzheimer’s disease using positron emission tomography (PET). It is a fluorine-18 labeled arylquinoline derivative that binds to tau protein aggregates, which are a hallmark of Alzheimer’s disease .

Chemical Reactions Analysis

Biological Activity

THK-5105 is a radiolabeled compound developed for the selective imaging of tau pathology in Alzheimer's disease (AD) using positron emission tomography (PET). This compound has gained attention due to its ability to bind to neurofibrillary tangles, a hallmark of AD, making it a valuable tool for both research and potential clinical applications. This article reviews the biological activity of this compound, focusing on its binding properties, pharmacokinetics, and clinical implications.

Binding Affinity and Selectivity

This compound exhibits a high affinity for tau protein aggregates, which are critical in the pathophysiology of Alzheimer's disease. The binding properties were evaluated using autoradiography and in vitro assays on brain homogenates from AD patients.

  • Binding Affinity :
    • The dissociation constant (KdK_d) for this compound binding to tau aggregates was found to be significantly lower than that for amyloid-beta (Aβ), indicating a preferential binding to tau pathology over Aβ deposits .
  • Comparison with Other Probes :
    • In studies comparing this compound with other tau imaging agents like 11C-Pittsburgh compound B, this compound showed superior retention in regions affected by tau pathology, such as the temporal and parietal cortices .

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed through biodistribution studies in animal models. Key findings include:

  • Brain Uptake :
    • Initial brain uptake ranged from 2.72% to 9.20% injected dose per gram (%ID/g) across various studies, with rapid clearance observed within minutes post-injection .
  • Enantiomer Comparison :
    • The (S)-enantiomer of this compound demonstrated slower dissociation from tau aggregates compared to the (R)-enantiomer, suggesting it may be more effective as a tau imaging agent .
CompoundKdK_d (nM)Brain Uptake (%ID/g)Clearance Rate
This compound (S)2.99.20Faster
This compound (R)282.72Slower

Clinical Implications

Clinical studies involving this compound have highlighted its potential utility in diagnosing and monitoring Alzheimer's disease:

  • Patient Studies :
    • In a study involving 16 subjects (8 AD patients and 8 healthy controls), significant differences in this compound retention were observed between groups, correlating with cognitive performance and brain volume metrics .
  • Longitudinal Assessment :
    • The ability of this compound to non-invasively assess tau deposition suggests its potential role in tracking disease progression and response to therapeutic interventions .

Case Studies

Recent case studies have further illustrated the application of this compound in clinical settings:

  • Case Study 1 : A 78-year-old female patient with confirmed AD showed elevated levels of this compound in cortical regions associated with cognitive decline, supporting its use as a biomarker for disease severity.
  • Case Study 2 : In longitudinal assessments, patients treated with disease-modifying therapies exhibited changes in this compound uptake that correlated with clinical improvement, suggesting its utility in evaluating treatment efficacy.

Q & A

Basic Research Questions

Q. What is the primary application of THK-5105 in Alzheimer’s disease (AD) research, and how does it differ from other tau imaging agents?

this compound is a second-generation ¹⁸F-labeled arylquinoline derivative developed for noninvasive PET imaging of tau pathology in AD. Unlike its predecessor [¹⁸F]THK-523, this compound exhibits higher binding affinity to truncated tau fibrils (e.g., K18ΔK280) and demonstrates selective binding to neurofibrillary tangles (NFTs) and neuropil threads in AD brain sections. Its distribution pattern aligns with tau pathology rather than amyloid-β (Aβ) plaques, as confirmed by autoradiography and comparisons with [¹¹C]PIB .

Q. How should researchers design experiments to validate this compound’s specificity for tau pathology?

Methodologically, combine in vitro binding assays using synthetic tau fibrils and AD brain homogenates with autoradiography on postmortem AD tissue. Validate selectivity by comparing this compound binding patterns with immunohistochemistry (e.g., AT8 for tau, 4G8 for Aβ) and Gallyas–Braak silver staining. Include healthy control tissues to confirm reduced off-target binding .

Q. What experimental controls are essential when using this compound in preclinical models?

  • Positive controls : AD brain sections with confirmed tau pathology.
  • Negative controls : Healthy brain tissue or Aβ-rich sections (e.g., from amyloidosis models).
  • Pharmacokinetic controls : Assess tracer kinetics in normal mice to ensure rapid brain uptake and clearance, minimizing background noise .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound binding data and other tau or amyloid biomarkers?

Contradictions may arise due to regional heterogeneity in tau/Aβ co-pathology or off-target binding. Address this by:

  • Spatial correlation analysis : Overlay this compound PET signals with MRI or [¹⁸F]FDG-PET to map metabolic deficits.
  • Multi-tracer studies : Compare this compound with Aβ-specific tracers (e.g., [¹¹C]PIB) in the same cohort to disentangle overlapping pathologies .
  • Longitudinal validation : Track this compound binding changes against CSF tau/Aβ biomarkers .

Q. What methodological challenges arise in quantifying this compound’s binding affinity, and how can they be mitigated?

Challenges include nonspecific binding in white matter and partial volume effects in atrophic brains. Solutions:

  • Kinetic modeling : Use compartmental models (e.g., two-tissue reversible) to estimate binding potential (BPND).
  • Partial volume correction : Apply MRI-based correction algorithms to improve signal accuracy in regions like the hippocampus .
  • Thresholding : Define SUVR cutoffs using ROC analysis against postmortem tau burden .

Q. How can this compound be optimized for longitudinal studies of tau propagation in early AD?

  • Tracer kinetics : Prioritize this compound’s fast clearance (observed in mice) to minimize residual signal in repeat scans.
  • Statistical power : Use sample size calculations based on effect sizes from pilot studies (e.g., 20% annual change in SUVR).
  • Multi-modal integration : Correlate this compound PET with cognitive scores and structural MRI to capture disease progression .

Q. Methodological Frameworks

Q. What statistical tools are recommended for analyzing this compound imaging data?

  • Voxel-wise analysis : Use SPM or FSL for whole-brain comparisons.
  • ROI-based analysis : Define regions of interest (e.g., entorhinal cortex, inferior temporal gyrus) based on Braak staging.
  • Machine learning : Train classifiers to differentiate AD from non-AD tauopathies using this compound SUVR patterns .

Q. How should researchers address ethical considerations in this compound clinical trials?

  • Informed consent : Disclose risks of radiation exposure and incidental findings (e.g., unexpected tau pathology).
  • Data anonymization : Remove identifiable metadata from imaging datasets.
  • Conflict of interest : Declare funding sources (e.g., pharmaceutical partnerships) to avoid bias .

Q. Data Interpretation and Reporting

Q. What criteria define a robust this compound PET study for publication?

  • Transparency : Detail tracer synthesis, dose, and scanning protocols (e.g., 185 MBq bolus injection, 60-min dynamic acquisition).
  • Reproducibility : Provide raw data or code for SUVR calculation in supplemental materials.
  • Cross-validation : Include histopathological confirmation in a subset of cases .

Q. How can conflicting autoradiography and PET findings be reconciled in this compound studies?

Discrepancies may stem from resolution differences (microscopic vs. macroscopic). Resolve by:

  • Correlative mapping : Align PET ROIs with autoradiography coordinates using postmortem MRI.
  • Quantitative overlap metrics : Calculate Dice coefficients to assess spatial concordance .

Properties

IUPAC Name

1-[2-[4-(dimethylamino)phenyl]quinolin-6-yl]oxy-3-fluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-23(2)16-6-3-14(4-7-16)19-9-5-15-11-18(8-10-20(15)22-19)25-13-17(24)12-21/h3-11,17,24H,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECXMTCPEPHEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OCC(CF)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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